

Discovery and history of Methyl 2-(bromomethyl)-4-chlorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(bromomethyl)-4-chlorobenzoate

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An In-depth Technical Guide to **Methyl 2-(bromomethyl)-4-chlorobenzoate**: Synthesis, Properties, and Applications

Introduction

Methyl 2-(bromomethyl)-4-chlorobenzoate is a halogenated aromatic ester that serves as a crucial building block in organic synthesis.^[1] Its chemical structure, featuring a reactive bromomethyl group and a substituted benzene ring, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.^[1] This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of **Methyl 2-(bromomethyl)-4-chlorobenzoate**, intended for researchers, scientists, and professionals in drug development.

Discovery and History

While the specific date and discoverer of **Methyl 2-(bromomethyl)-4-chlorobenzoate** (CAS No. 145908-29-8) are not readily available in publicly accessible scientific literature and patent databases, its synthesis relies on a well-established chemical transformation: the radical bromination of benzylic positions. This type of reaction, often referred to as benzylic bromination, is a fundamental process in organic chemistry.

The history of benzylic bromination is linked to the development of free-radical chemistry. The Wohl-Ziegler reaction, reported in the 1940s, demonstrated the use of N-bromosuccinimide (NBS) for the selective bromination of allylic and benzylic C-H bonds, a method that remains a cornerstone of modern organic synthesis. The reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light. The general mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic position to create a resonance-stabilized benzyl radical. This radical then reacts with a bromine source, most commonly NBS, to yield the benzylic bromide and a succinimidyl radical, which continues the chain reaction.

The synthesis of **Methyl 2-(bromomethyl)-4-chlorobenzoate** is a direct application of this established methodology.

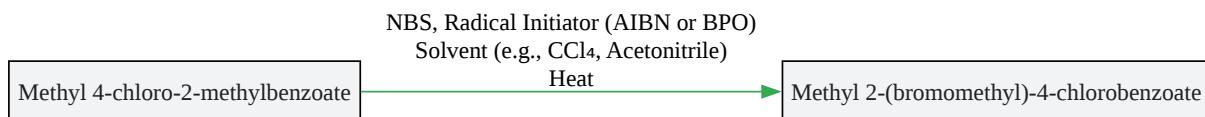
Chemical Properties and Data

Property	Value	Source
CAS Number	145908-29-8	PubChem
Molecular Formula	C ₉ H ₈ BrClO ₂	PubChem
Molecular Weight	263.52 g/mol	PubChem
Appearance	White to off-white solid	Commercial Suppliers
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	General Chemical Knowledge

Synthesis

The most common and efficient method for the synthesis of **Methyl 2-(bromomethyl)-4-chlorobenzoate** is the radical bromination of its precursor, Methyl 4-chloro-2-methylbenzoate.

General Reaction Scheme



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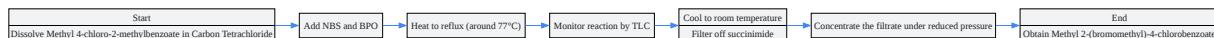
Caption: General reaction scheme for the synthesis of **Methyl 2-(bromomethyl)-4-chlorobenzoate**.

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS) and Benzoyl Peroxide (BPO)

This protocol is adapted from a known synthetic procedure.

Workflow:



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Caption: Experimental workflow for the synthesis of **Methyl 2-(bromomethyl)-4-chlorobenzoate**.

Detailed Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-chloro-2-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
- Addition of Reagents: To the stirred solution, add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.1 eq).

- Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent, e.g., ~77°C for CCl₄) for a period of 2 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide by-product is removed by filtration.
- Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be further purified by recrystallization or column chromatography on silica gel to afford pure **Methyl 2-(bromomethyl)-4-chlorobenzoate**.

Quantitative Data from a Representative Synthesis:

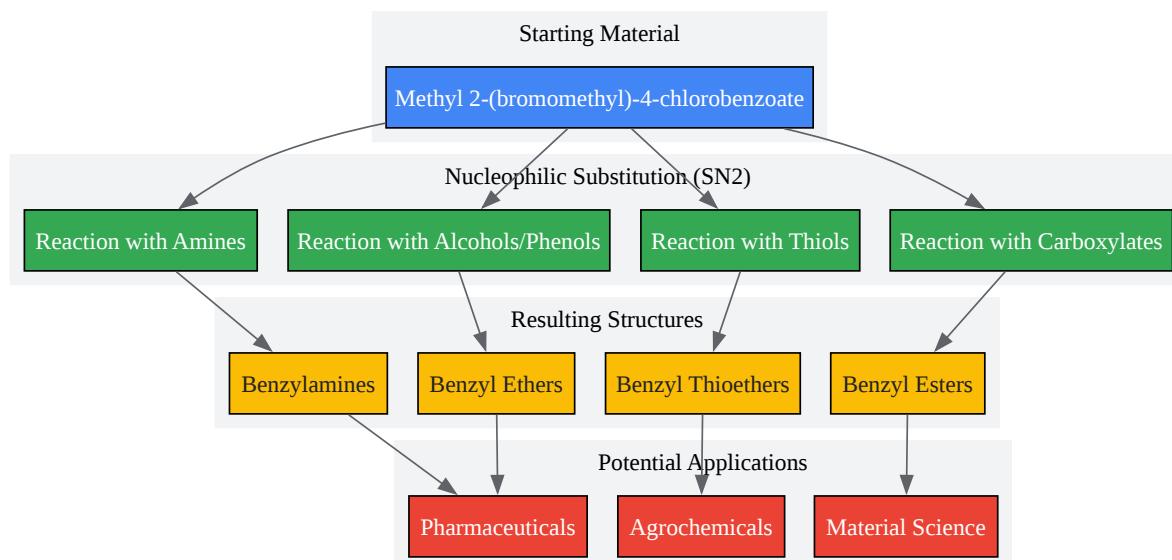
Reagent/Product	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Molar Ratio
Methyl 4-chloro-2-methylbenzoate	184.61	10.0	54.2	1.0
N-Bromosuccinimide (NBS)	177.98	10.6	59.6	1.1
Benzoyl Peroxide (BPO)	242.23	0.26	1.1	0.02
Methyl 2-(bromomethyl)-4-chlorobenzoate	263.52	-	-	-
Yield	Typically >80%			

Applications in Drug Development and Organic Synthesis

The utility of **Methyl 2-(bromomethyl)-4-chlorobenzoate** stems from the high reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable intermediate in the synthesis of complex organic molecules.

Signaling Pathway Illustration (Conceptual):

The following diagram illustrates the central role of **Methyl 2-(bromomethyl)-4-chlorobenzoate** as a precursor in the synthesis of various classes of compounds.



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Caption: Conceptual pathway illustrating the synthetic utility of **Methyl 2-(bromomethyl)-4-chlorobenzoate**.

Key applications include:

- Pharmaceutical Synthesis: It is a precursor for the synthesis of various biologically active molecules. The substituted benzyl moiety can be found in the core structure of many drug candidates.
- Agrochemicals: The compound is used in the development of new pesticides and herbicides.
- Material Science: It can be used to synthesize specialized polymers and other organic materials.

Conclusion

Methyl 2-(bromomethyl)-4-chlorobenzoate is a valuable and versatile chemical intermediate with significant applications in research and development, particularly in the pharmaceutical and agrochemical industries. Its synthesis is straightforward, relying on well-understood radical bromination reactions. The high reactivity of its bromomethyl group allows for a wide range of chemical transformations, making it a key building block for the construction of complex molecular architectures. While the specific historical details of its initial discovery remain elusive, the chemical principles underlying its synthesis are deeply rooted in the history of organic chemistry. This guide provides a solid foundation of technical information for scientists and researchers working with this important compound.

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References

- 1. Methyl 2-(bromomethyl)-4-chlorobenzoate | 145908-29-8 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Discovery and history of Methyl 2-(bromomethyl)-4-chlorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136140#discovery-and-history-of-methyl-2-bromomethyl-4-chlorobenzoate>

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